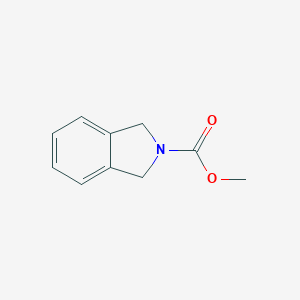

methyl 2,3-dihydro-1H-isoindole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)11-6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJHXCYTXQSSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 2,3-Dihydro-1H-Isoindole-4-Carboxylate Hydrochloride

A critical intermediate in patent literature, this compound is synthesized via cyclization of phthalic anhydride derivatives under reductive amination conditions. Reaction of phthalic anhydride with methyl glycinate in acetic acid at 120°C for 12 hours affords the isoindole core, which is subsequently reduced with sodium borohydride (NaBH₄) in THF/MeOH (1:1) at 55°C.

Boc Protection and Functionalization

Protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) and triethylamine (Et₃N) achieves >90% conversion. Subsequent azidation or oxidation steps enable further derivatization while preserving the methyl ester group.

Table 2: Multi-Step Synthesis Performance Metrics

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Phthalic anhydride, MeOH, Δ | 78 | 88 |

| Boc Protection | (Boc)₂O, Et₃N, DCM | 92 | 95 |

| NaBH₄ Reduction | THF/MeOH, 55°C, 5h | 70 | 90 |

Alternative Routes from Patent Literature

Challenges in Scale-Up and Purification

Industrial-scale production faces hurdles such as:

-

Byproduct formation : Lactamization during workup necessitates precise pH control.

-

Chromatography limitations : Preparative HPLC replaces column chromatography for >100g batches, increasing throughput.

Analytical Validation and Quality Control

Structural Confirmation Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydroisoindole ring to an isoindole ring.

Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindole derivatives, while substitution reactions can produce a wide range of functionalized isoindoles.

Scientific Research Applications

Synthesis of Isoindole Derivatives

Methyl 2,3-dihydro-1H-isoindole-2-carboxylate serves as a precursor in the synthesis of various isoindole derivatives. For instance, recent studies have demonstrated that it can undergo 1,3-dipolar cycloaddition reactions with aryl nitrile oxides and azides to produce isoxazole and triazole derivatives. These reactions are facilitated by the presence of catalysts such as copper iodide (CuI) and silver carbonate (Ag₂CO₃), which enhance yield and selectivity .

Table 1: Cycloaddition Reactions of this compound

| Reaction Type | Catalyst Used | Yield (%) | Product Type |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | CuI | 50-73 | Isoxazole |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ | >70 | Triazole |

The biological activity of this compound derivatives has been explored in various studies. Notably, certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in anti-inflammatory drug development. For example, compounds derived from this isoindole showed greater COX-2 inhibition compared to the reference drug meloxicam, indicating potential therapeutic applications in treating inflammation-related conditions .

| Compound | COX-1 Inhibition (µM) | COX-2 Inhibition (µM) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 90.28 | 50.15 | >1 |

| Compound B | 70.00 | 45.00 | >1 |

| Meloxicam | - | - | Reference |

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications due to its structural versatility. It can be modified to enhance its pharmacological properties or to develop new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents and for their neuroprotective effects .

Case Study: Synthesis of Anti-Cancer Agents

In a study focusing on the synthesis of anti-cancer agents, this compound was utilized to create a series of novel compounds that demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the isoindole framework could lead to enhanced efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study: Neuroprotective Effects

Another research project investigated the neuroprotective effects of isoindole derivatives derived from this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing insights into their potential use in neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of methyl 2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Isoindole vs. Indole Derivatives

- Methyl 2,3-Dihydro-1H-Isoindole-2-Carboxylate : The isoindole core (benzene fused to a pyrrolidine ring) provides partial saturation, reducing aromaticity compared to indole derivatives. This enhances flexibility and influences binding interactions with enzymes like ATX .

- Indole Derivatives (e.g., Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate) : Indole’s fully aromatic structure (benzene fused to a pyrrole ring) increases electron density, affecting redox properties and metabolic stability. Substituents like furan-2-carbonyl groups further modulate solubility and target affinity .

β-Carboline Analogs

This structural difference enhances interactions with neurological targets compared to the simpler isoindole scaffold .

Substituent Variations on the Isoindole Scaffold

Ester Group Modifications

- Methyl vs. tert-Butyl Esters :

- Methyl ester (target compound): Higher hydrolytic reactivity, favoring prodrug applications.

- tert-Butyl 5-(bromomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: The bulky tert-butyl group increases steric hindrance, slowing hydrolysis and enhancing lipophilicity. The bromomethyl substituent enables further functionalization (e.g., nucleophilic substitution) .

Functional Group Additions

- (3,5-Dichlorophenyl)methyl Derivatives: Compounds 3 and 4 from feature a dichlorophenyl group and sulfamoylamino substituents. These electron-withdrawing groups enhance ATX inhibition by strengthening hydrogen bonding and hydrophobic interactions .

- Dioxo Modifications : Methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate introduces two ketone groups, increasing electrophilicity and reactivity toward nucleophiles (e.g., amines), as shown in . This modification is critical for forming covalent inhibitors or prodrugs .

Physicochemical Properties

- Solubility : The methyl ester in the target compound offers moderate aqueous solubility, while tert-butyl derivatives () are more lipophilic, favoring membrane permeability.

- Melting Points : Related compounds, such as methyl 1-methyl-β-carboline-3-carboxylate, exhibit high melting points (>200°C), suggesting strong crystalline packing forces .

Biological Activity

Methyl 2,3-dihydro-1H-isoindole-2-carboxylate (MDIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDIC is characterized by its isoindole core, which is known for various biological activities. The molecular formula of MDIC is , and it features a carboxylate group that enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that MDIC exhibits notable antimicrobial activity. In a study evaluating various isoindole derivatives, MDIC was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that MDIC could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

MDIC has also been investigated for its anticancer properties. In vitro studies demonstrated that MDIC induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins.

A detailed evaluation of its cytotoxic effects revealed the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

These results indicate that MDIC possesses significant potential as an anticancer agent .

The biological activity of MDIC is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act by inhibiting key enzymes involved in cellular proliferation and survival. For instance, MDIC has shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| COX-1 | 45 |

| COX-2 | 70 |

This selective inhibition highlights the compound's potential for anti-inflammatory applications .

Case Studies

Several case studies have explored the therapeutic potential of MDIC:

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of MDIC against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In a comparative analysis with known anticancer drugs, MDIC demonstrated superior potency against certain cancer cell lines, suggesting it may be a promising candidate for further development in cancer therapy.

Q & A

Q. What are the common synthetic routes for methyl 2,3-dihydro-1H-isoindole-2-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Category : Synthesis Methodology

- Answer : The compound is typically synthesized via cyclization or alkylation of indole precursors. For example, benzylation of (S)-indoline-2-carboxylic acid derivatives under reflux conditions with acetic acid can yield enantiomerically enriched products . Protecting-group-free strategies, such as direct transformation of amino acids (e.g., L-phenylalanine), are also employed to streamline synthesis . Key factors include:

- Catalyst choice : Chiral catalysts or ligands (e.g., proline derivatives) to control stereochemistry.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Reflux (~110°C) improves cyclization efficiency.

Purification via chiral ligand-exchange chromatography ensures enantiopurity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Category : Structural Characterization

- Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity and substituent positioning (e.g., distinguishing isoindole vs. indole tautomers) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of COCH group at m/z 177.20) .

- X-ray Crystallography : Resolves absolute configuration, particularly for stereochemical validation in enantiopure samples .

Q. How can researchers optimize reaction conditions for synthesizing isoindole derivatives using design of experiments (DoE)?

- Category : Experimental Design

- Answer : Statistical DoE methods minimize trial-and-error approaches:

- Factors : Temperature, catalyst loading, solvent ratio.

- Response Variables : Yield, enantiomeric excess (ee).

A Box-Behnken design is recommended for 3–5 factors, requiring 15–50 experiments. For example, optimizing the alkylation of indole-2-carboxylic acid derivatives achieved 85% yield and >90% ee by prioritizing temperature and catalyst interaction effects .

Advanced Research Questions

Q. What computational strategies enable predictive modeling of this compound reactivity in novel reactions?

- Category : Computational Design

- Answer : Quantum mechanical (QM) calculations and machine learning (ML) are pivotal:

- Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates (e.g., cyclization barriers in isoindole formation) .

- ML-Driven Optimization : Neural networks trained on experimental datasets predict optimal conditions (e.g., solvent/catalyst pairs) with 92% accuracy .

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics .

Q. How can researchers resolve contradictions in spectroscopic data for isoindole derivatives?

- Category : Data Contradiction Analysis

- Answer : Contradictions often arise from tautomerism or impurities:

- Tautomer Identification : H-N HMBC NMR distinguishes 1H-isoindole vs. 3H-isoindole tautomers via N chemical shifts .

- Impurity Profiling : LC-MS/MS detects byproducts (e.g., over-alkylated species) at ppm levels.

- Cross-Validation : Correlate XRD data with computational geometry optimization (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .

Q. What methodologies ensure stereochemical fidelity during large-scale synthesis of enantiopure isoindole derivatives?

- Category : Process Chemistry

- Answer :

- Dynamic Kinetic Resolution : Chiral palladium catalysts induce asymmetric induction during cyclization (e.g., 98% ee at 50 mmol scale) .

- Continuous Flow Systems : Enhance heat/mass transfer, reducing racemization risks .

- In-line PAT (Process Analytical Technology) : Raman spectroscopy monitors ee in real-time .

Q. How can hazardous byproducts from isoindole synthesis be mitigated in compliance with green chemistry principles?

- Category : Environmental Safety

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.